4-tert-Butyl-N,N-dimethylaniline

Catalog No.
S581364
CAS No.
2909-79-7
M.F
C12H19N
M. Wt
177.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-tert-Butyl-N,N-dimethylaniline

CAS Number

2909-79-7

Product Name

4-tert-Butyl-N,N-dimethylaniline

IUPAC Name

4-tert-butyl-N,N-dimethylaniline

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

InChI

InChI=1S/C12H19N/c1-12(2,3)10-6-8-11(9-7-10)13(4)5/h6-9H,1-5H3

InChI Key

SJDILFZCXQHCRB-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)N(C)C

Synonyms

N,N-dimethyl-4-t-butylaniline, N,N-dimethyl-4-t-butylaniline, ion (1+), N,N-dimethyl-p-t-butylaniline, N,N-DMPTBA

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N(C)C

Free-Radical/Cationic Hybrid Photopolymerizations:

4-tert-Butyl-N,N-dimethylaniline (4-TBDMA) has been investigated as an amine initiator in free-radical/cationic hybrid photopolymerizations of acrylates and epoxides []. This type of photopolymerization combines the advantages of both free-radical and cationic polymerization mechanisms, potentially leading to materials with improved properties such as faster cure times, higher mechanical strength, and better adhesion.

In the study, researchers found that 4-TBDMA effectively initiated the polymerization of various acrylate and epoxide mixtures under UV irradiation. The resulting polymers exhibited good thermal stability and transparency []. This research suggests that 4-TBDMA could be a promising candidate for developing new types of photoresists, coatings, and adhesives.

4-tert-Butyl-N,N-dimethylaniline is a synthetic organic compound classified as an aromatic amine. Its chemical formula is C12H19NC_{12}H_{19}N, and it has a molecular weight of approximately 177.29 g/mol. The structure features a benzene ring substituted with a tert-butyl group and two dimethylamine groups, making it sterically hindered due to the bulky tert-butyl substituent. This unique configuration influences its reactivity and interactions in various chemical environments .

TBDMA itself does not have a well-defined mechanism of action in biological systems. However, its role lies in its ability to serve as a precursor for the synthesis of various functional molecules with specific biological activities. These activities depend on the structure of the final product derived from TBDMA [].

  • N-Alkylation Reactions: The dimethylamine group allows for N-alkylation, where additional alkyl groups can be introduced onto the nitrogen atom.
  • Friedel-Crafts Reactions: It can undergo Friedel-Crafts alkylation, where the aromatic ring reacts with alkenes in the presence of a catalyst, leading to para-substituted products .
  • Oxidation: The compound can be oxidized to form corresponding N-oxides, which may have different biological or chemical properties.

While 4-tert-Butyl-N,N-dimethylaniline itself does not exhibit well-defined biological activity, it serves as a precursor for various functional molecules that may possess specific biological properties. The biological effects depend largely on the structure of the final product derived from this compound. It is also noted for being an irritant, which necessitates caution during handling and application.

The synthesis of 4-tert-Butyl-N,N-dimethylaniline can be achieved through several methods:

  • Direct Amination: This involves the reaction of tert-butylbenzene with dimethylamine in the presence of suitable catalysts.
  • Friedel-Crafts Alkylation: The compound can be synthesized by alkylating N,N-dimethylaniline with tert-butyl chloride under acidic conditions .
  • Reduction Reactions: Starting from nitro compounds or other derivatives that can be reduced to amines may also yield 4-tert-butyl-N,N-dimethylaniline.

4-tert-Butyl-N,N-dimethylaniline finds various applications across different fields:

  • Photopolymerization Initiator: It has been investigated as an initiator for free-radical/cationic hybrid photopolymerizations of acrylates and epoxides, leading to materials with enhanced properties such as improved thermal stability and adhesion.
  • Intermediate in Organic Synthesis: Due to its unique structure, it serves as an important intermediate in the synthesis of other functional organic compounds.
  • Research

Studies involving 4-tert-Butyl-N,N-dimethylaniline focus on its reactivity and interactions with various substrates. For instance, its role in Friedel-Crafts reactions highlights how steric hindrance affects product selectivity and reaction pathways. Additionally, its ability to undergo N-alkylation expands its utility in synthesizing more complex molecules .

Several compounds share structural similarities with 4-tert-Butyl-N,N-dimethylaniline. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Characteristics
N,N-DimethylanilineContains two methyl groups on nitrogenLess sterically hindered than 4-tert-butyl
p-ToluidineMethyl group on the para positionLacks bulky tert-butyl substituent
4-IsopropylanilineIsopropyl group instead of tert-butylSimilar steric hindrance but different reactivity
N,N-Diethyl-p-toluidineTwo ethyl groups on nitrogenDifferent alkyl chain length compared to dimethyl

The uniqueness of 4-tert-Butyl-N,N-dimethylaniline lies in its combination of steric hindrance and electronic effects from both the tert-butyl and dimethylamine groups, which significantly influence its reactivity compared to these similar compounds .

XLogP3

4.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2909-79-7

Wikipedia

N,N-Dimethyl-4-t-butylaniline

Dates

Modify: 2023-08-15

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